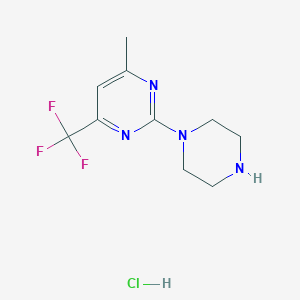

4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine hydrochloride

Description

4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine hydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group, a trifluoromethyl group, and a piperazine moiety. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological applications. Key structural attributes include:

- Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms.

- Trifluoromethyl group: An electron-withdrawing substituent that improves metabolic stability and lipophilicity.

Properties

IUPAC Name |

4-methyl-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N4.ClH/c1-7-6-8(10(11,12)13)16-9(15-7)17-4-2-14-3-5-17;/h6,14H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNAXWNHLXFKPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCNCC2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClF3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431966-63-0 | |

| Record name | Pyrimidine, 4-methyl-2-(1-piperazinyl)-6-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine hydrochloride typically involves the reaction of 4-methyl-2-chloro-6-(trifluoromethyl)pyrimidine with piperazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Substitution: Nucleophilic substitution reactions can replace the piperazine moiety with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.

Scientific Research Applications

4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Biological Research: The compound is studied for its potential effects on various biological pathways and its interactions with enzymes and receptors.

Chemical Research: It serves as a precursor in the synthesis of more complex organic molecules and is used in the development of new chemical reactions and methodologies.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

4-(4-Methylphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Dihydrochloride

- Molecular Formula : C7H14Cl2N4 (dihydrochloride salt) .

- Molecular Weight : 225.12 g/mol .

- Key Differences: Contains a 4-methylphenyl group, increasing steric bulk and lipophilicity. Exists as a dihydrochloride salt, which enhances solubility compared to monohydrochloride salts.

- Implications : The phenyl group may improve membrane permeability but reduce aqueous solubility relative to the target compound.

4-Methyl-2-(piperidin-4-yl)pyrimidine Hydrochloride

- Molecular Weight : 152.21 g/mol .

- Key Differences :

- Piperidin-4-yl substituent replaces piperazine, reducing basicity (piperidine pKa ~11 vs. piperazine pKa ~9.8 and 5.6).

- Lacks a trifluoromethyl group , decreasing electronegativity and metabolic stability.

- Implications : Lower molecular weight and altered basicity may affect binding interactions in biological systems.

4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine Hydrochloride

2-[4-Methyl-6-(1-piperazinyl)-2-pyrimidinyl]phenol Hydrochloride

- Synonyms: ZX-CM015306, KB-223063 .

- Key Differences: Phenol group at the 2-position introduces acidity (pKa ~10 for phenolic OH). Structural rigidity from the aromatic phenol may alter binding kinetics.

- Implications : The hydroxyl group enables hydrogen bonding but reduces lipophilicity.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Salt Form |

|---|---|---|---|---|

| 4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine hydrochloride | Not explicitly provided | Estimated ~282* | CF3, CH3, piperazine | Hydrochloride |

| 4-(4-Methylphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine dihydrochloride | C7H14Cl2N4 | 225.12 | CF3, 4-methylphenyl, piperazine | Dihydrochloride |

| 4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride | Not provided | 152.21 | CH3, piperidine | Hydrochloride |

| 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride | C10H17ClN4O | 244.72 | OCH3, CH3, piperazine | Hydrochloride |

| 2-[4-Methyl-6-(1-piperazinyl)-2-pyrimidinyl]phenol hydrochloride | Not provided | Not provided | Phenol, CH3, piperazine | Hydrochloride |

*Estimated based on structural similarity to analogues.

Research Findings and Implications

- Trifluoromethyl vs. Methoxy : The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to methoxy-substituted analogues .

- Salt Forms: Dihydrochloride salts (e.g., ) exhibit higher solubility than monohydrochloride forms, which is critical for bioavailability.

- Piperazine vs. Piperidine : Piperazine’s dual amine groups enable broader pH-dependent solubility and stronger receptor interactions than piperidine .

Biological Activity

4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine hydrochloride, with the CAS number 1431966-63-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, relevant case studies, and research findings.

- Molecular Formula : C10H13F3N4·HCl

- Molecular Weight : 282.69 g/mol

- Structure : The compound features a pyrimidine ring substituted with a piperazine group and trifluoromethyl moiety, contributing to its lipophilicity and potential for biological activity.

Biological Activity

The biological activities of this compound have been explored in various contexts, particularly in relation to its effects on specific targets such as enzymes and receptors.

Antiparasitic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic activity. For instance, derivatives of pyrimidine structures have shown efficacy against Plasmodium species, the causative agents of malaria.

In a study evaluating the activity against PfATP4, an important target for malaria treatment, modifications to the pyrimidine scaffold were found to enhance both metabolic stability and aqueous solubility while maintaining antiparasitic potency. The incorporation of polar functionalities has been shown to improve pharmacokinetic profiles, which is crucial for developing effective antimalarial therapies .

Enzyme Inhibition

The compound's structural characteristics suggest potential interactions with various enzymes. For example, similar trifluoromethyl-pyrimidine derivatives have been investigated for their role as inhibitors of branched-chain amino acid transaminases (BCATs), which are implicated in metabolic disorders. The design of these inhibitors aims to selectively target BCAT1 over BCAT2, providing a basis for therapeutic applications in metabolic diseases .

Case Studies

- Antimalarial Efficacy : A comparative study on pyrimidine derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced activity against asexual stages of Plasmodium parasites. In vivo models showed a reduction in parasitemia when treated with optimized analogs .

- Metabolic Stability : Research focusing on the metabolic pathways of pyrimidine-based compounds highlighted that modifications at the 8-position of the scaffold could lead to improved stability in human liver microsomes while retaining biological activity. This balance is critical for developing viable drug candidates .

Research Findings

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves nucleophilic substitution reactions between piperazine and halogenated pyrimidine precursors. Key steps include:

- Reaction Conditions : Temperature (60–80°C), pH control (neutral to slightly basic), and anhydrous solvents (e.g., THF or DMF) to minimize side reactions .

- Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradients) followed by recrystallization in ethanol/water mixtures .

- Purity Validation : Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., δ ~2.5 ppm for methyl groups, δ ~3.8 ppm for piperazine protons) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Advanced: How can computational reaction design methods accelerate the development of derivatives with enhanced bioactivity?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path searches can predict feasible reaction pathways and intermediates. For example:

- Transition State Analysis : Identify energy barriers for piperazine substitution or trifluoromethyl group modifications .

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize syntheses. Tools like AutoDock Vina can predict binding affinities .

- Feedback Loops : Integrate experimental data (e.g., reaction yields) with machine learning models to refine computational predictions iteratively .

Advanced: How to resolve contradictions between predicted reactivity and experimental outcomes?

Methodological Answer:

Contradictions often arise from unaccounted solvent effects or competing reaction pathways. Strategies include:

- Mechanistic Probes : Use isotopic labeling (e.g., N-piperazine) to track substitution kinetics via LC-MS .

- In Situ Monitoring : Employ Raman spectroscopy or real-time NMR to detect transient intermediates .

- Multivariate Analysis : Apply statistical tools (e.g., PCA) to correlate reaction variables (temperature, solvent polarity) with product distributions .

Basic: Which analytical techniques best characterize its structural stability under thermal or pH stress?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., >200°C for thermal stability) .

- pH Stability Studies : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC with UV detection (λ = 254 nm). Hydrolysis of the trifluoromethyl group is a critical degradation pathway .

- X-ray Diffraction (XRD) : Confirm crystal structure integrity after stress testing .

Advanced: How can statistical experimental design optimize synthesis yield and scalability?

Methodological Answer:

Design of Experiments (DoE) frameworks, such as Box-Behnken or factorial designs, are effective:

- Variables : Test factors like molar ratios (piperazine:pyrimidine), solvent volume, and agitation speed .

- Response Surface Modeling : Identify optimal conditions (e.g., 1:1.2 molar ratio in DMF at 70°C) to maximize yield (>85%) .

- Scale-Up Validation : Transition from batch to flow chemistry using microreactors to maintain reaction control at larger scales .

Advanced: What methodologies elucidate interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., values) with immobilized targets .

- Cellular Assays : Use fluorescence-based reporters (e.g., GFP-tagged proteins) to monitor target modulation in live cells .

- Metabolomics : LC-MS/MS profiling of treated cells to identify downstream metabolic perturbations linked to target engagement .

Basic: What are the key challenges in synthesizing enantiomerically pure derivatives?

Methodological Answer:

- Chiral Resolution : Use chiral stationary phases (e.g., amylose-based columns) in HPLC to separate enantiomers .

- Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to control stereochemistry .

- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.